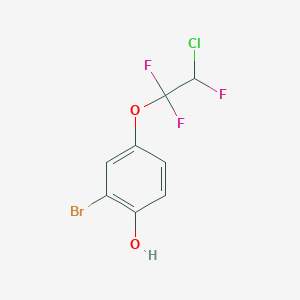
2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol is a halogenated phenol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a halogenated ethoxy compound. The reaction conditions often require the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The halogen atoms can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form strong interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane: A halogenated compound with similar structural features but different applications.
2-Bromo-4-chlorophenol: Another halogenated phenol with distinct chemical properties and uses.
Uniqueness
2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This unique combination imparts specific chemical properties that can be leveraged in various scientific and industrial applications .
Properties
CAS No. |
89227-94-1 |
|---|---|
Molecular Formula |
C8H5BrClF3O2 |
Molecular Weight |
305.47 g/mol |
IUPAC Name |
2-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H5BrClF3O2/c9-5-3-4(1-2-6(5)14)15-8(12,13)7(10)11/h1-3,7,14H |
InChI Key |
LPFOVJYSNFRPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)Cl)(F)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















